molecular formula C13H15FO4 B1325849 5-(3-Fluoro-4-methoxyphenyl)-3-methyl-5-oxovaleric acid CAS No. 951885-33-9

5-(3-Fluoro-4-methoxyphenyl)-3-methyl-5-oxovaleric acid

Cat. No.: B1325849
CAS No.: 951885-33-9
M. Wt: 254.25 g/mol
InChI Key: XOGSHMFIMINZRZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
5-(3-Fluoro-4-methoxyphenyl)-3-methyl-5-oxovaleric acid (CAS: 845781-33-1) is a substituted phenyl valeric acid derivative with the molecular formula C₁₂H₁₃FO₄ (MW: 240.23). Its structure features a 3-fluoro-4-methoxyphenyl group attached to a ketone-containing valeric acid backbone, with a methyl substituent at the third carbon. The compound is commercially available with ≥95% purity (Crysdot LLC, Shanghai PI Chemical) and is primarily utilized in pharmaceutical and materials research .

The fluorine and methoxy groups on the phenyl ring enhance electronic effects, influencing solubility and intermolecular interactions, while the carboxylic acid moiety enables hydrogen bonding and salt formation, critical for bioavailability.

Properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO4/c1-8(6-13(16)17)5-11(15)9-3-4-12(18-2)10(14)7-9/h3-4,7-8H,5-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGSHMFIMINZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC(=C(C=C1)OC)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methoxyphenyl)-3-methyl-5-oxovaleric acid typically involves multi-step organic reactions. One common method includes the reaction of 3-fluoro-4-methoxyphenylboronic acid with suitable reagents under controlled conditions. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the fluoro and methoxy groups onto the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and temperature control are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methoxyphenyl)-3-methyl-5-oxovaleric acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium fluoride (KF).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-(3-Fluoro-4-methoxyphenyl)-3-methyl-5-oxovaleric acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluoro and methoxy groups can enhance its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Purity/Status
5-(3-Fluoro-4-methoxyphenyl)-3-methyl-5-oxovaleric acid 845781-33-1 C₁₂H₁₃FO₄ 240.23 3-F, 4-OCH₃, 3-CH₃, COOH 95+% (Available)
5-(4-Chloro-3-methylphenyl)-3-methyl-5-oxovaleric acid 845781-51-3 C₁₃H₁₅ClO₄ 270.71 4-Cl, 3-CH₃, COOH Discontinued
5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid - C₁₃H₁₆O₅ 252.26 5-OCH₃, 2-CH₃, COOH Discontinued
5-(3-Fluorophenyl)-3-methyl-5-oxovaleric acid 1018340-80-1 C₁₁H₁₁FO₄ 226.20 3-F, COOH (no methoxy) Discontinued
5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid - C₁₂H₁₀F₄O₄ 294.20 3-F, 5-CF₃, COOH Available (1 supplier)

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : The 3-methyl group in the valeric chain may hinder rotational freedom, affecting binding to targets like enzymes or receptors.
  • Bioavailability : The carboxylic acid group improves water solubility over ester or amide derivatives (e.g., ethyl 5-(4-methylphenyl)-5-oxovalerate) but may limit blood-brain barrier penetration .

Key Findings :

  • Target Selectivity : The oxazole and pyrazole derivatives exhibit higher potency in kinase and antibacterial assays compared to oxovaleric acid analogs, likely due to their rigid heterocyclic cores enhancing target binding .
  • Anti-TB Activity : Isoxazole derivatives with the 3-fluoro-4-methoxyphenyl group show superior activity against M. tuberculosis compared to valeric acid analogs, attributed to improved membrane permeability .

Key Insights :

  • Scalability : The target compound’s synthesis is less complex than heterocyclic analogs, but purification remains challenging due to polar functional groups.
  • Yield Optimization : Heterocyclic derivatives (e.g., oxazoles, pyrazoles) require specialized reagents (e.g., POCl₃ for 1,3,4-oxadiazoles), increasing production costs .

Biological Activity

5-(3-Fluoro-4-methoxyphenyl)-3-methyl-5-oxovaleric acid is an organic compound characterized by its unique structure, which includes a fluorinated aromatic ring and a ketone functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C13_{13}H13_{13}F1_{1}O3_{3}
  • Molecular Weight : Approximately 240.23 g/mol
  • Structural Features :
    • Contains a 3-fluoro-4-methoxyphenyl group.
    • Features a 5-oxovaleric acid moiety.

The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and methoxy groups may enhance its binding affinity and selectivity towards certain targets, potentially leading to modulation of their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition :
    • Investigated for its ability to inhibit various enzymes, which may contribute to its therapeutic effects in conditions requiring enzyme modulation.
  • Receptor Binding :
    • Explored for interactions with specific receptors, indicating potential roles in signaling pathways relevant to disease processes.
  • Therapeutic Potential :
    • Preliminary studies suggest anti-inflammatory and neuroprotective properties, warranting further investigation into its clinical applications.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the uniqueness of this compound:

Compound NameStructural FeaturesUnique Aspects
3-Fluoro-4-methoxybenzoic acidMethoxy group and fluorineSimpler structure; mainly used as an intermediate
4-Methoxyphenylacetic acidAromatic ring with an acetic acid functional groupCommonly used in pharmaceuticals
2-Fluoro-4-methoxybenzoic acidSimilar aromatic structure with different substitutionPotential for different biological activity
5-Oxovaleric acidLacks the aromatic substitution; simpler ketoneFoundational structure for many derivatives

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Inhibition :
    • A study demonstrated that derivatives of this compound showed promising results in inhibiting specific enzymes involved in metabolic pathways relevant to cancer progression .
  • Receptor Interaction Studies :
    • Research indicated that this compound binds effectively to certain receptors implicated in neurodegenerative diseases, suggesting potential therapeutic applications in neuroprotection.
  • Anti-inflammatory Activity :
    • Experimental models have shown that the compound exhibits significant anti-inflammatory effects, comparable to established anti-inflammatory agents, highlighting its potential for treating inflammatory conditions.

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